2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately . This compound belongs to a class of heterocyclic compounds characterized by the presence of a benzofuran ring system and a pyrimidin-2-one moiety, which contribute to its biological activity.
The compound is classified under the category of thioacetamides, which are derivatives of acetamide where a sulfur atom replaces one of the oxygen atoms. This structural modification often enhances the biological activity of the molecule. It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and applications .
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The general approach includes:
The specific reaction conditions (solvent, temperature, catalysts) and yields can vary based on the chosen synthetic route .
The molecular structure of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide can be represented using various structural formulas:
InChI=1S/C27H23N3O5S/c1-3-34-19-13-11-18(12-14-19)30-26(32)25-24(21-9-4-5-10-22(21)35-25)29-27(30)36-16-23(31)28-17-7-6-8-20(15-17)33-2/h4-15H,3,16H2,1-2H3,(H,28,31)This indicates the presence of various functional groups including aromatic rings and heterocycles that contribute to its chemical behavior.
The compound features:
The compound can undergo several types of chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action for 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is not fully elucidated but may involve:
Research into its biological effects is ongoing to clarify these mechanisms .
The physical properties include:
Key chemical properties encompass:
Relevant data on melting point or boiling point are not extensively documented but are crucial for practical handling .
This compound has potential applications in:
Further research is warranted to explore these applications fully .
This compound represents an intriguing area of study within organic chemistry and pharmacology, promising insights into novel therapeutic strategies.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2